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Abstract
JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM)

that has demonstrated potential for the treatment of muscle wasting disorders.[1] Preclinical

studies have shown its ability to enhance lean body mass and stimulate muscle growth with

minimal hypertrophic effects on the prostate, a significant advantage over traditional anabolic

steroids.[1] This document provides a comprehensive technical overview of JNJ-28330835,

summarizing available preclinical data, outlining likely experimental methodologies, and

detailing the underlying signaling pathways.

Introduction
Muscle wasting, or sarcopenia, is a debilitating condition associated with numerous chronic

diseases, aging, and immobility, leading to decreased physical function and increased

morbidity and mortality. Selective androgen receptor modulators (SARMs) represent a

promising therapeutic class of compounds designed to provide the anabolic benefits of

androgens in muscle and bone while minimizing the undesirable androgenic effects in other

tissues, such as the prostate.[2] JNJ-28330835 has emerged as a noteworthy SARM with

demonstrated efficacy in animal models of muscle wasting.[1]
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JNJ-28330835 exerts its effects by binding to and activating the androgen receptor (AR), a

ligand-inducible nuclear transcription factor.[3] Upon activation in skeletal muscle, the AR

translocates to the nucleus and binds to androgen response elements (AREs) on target genes,

initiating a signaling cascade that promotes muscle protein synthesis and inhibits protein

degradation. This leads to an increase in muscle mass and strength. The tissue selectivity of

JNJ-28330835 is attributed to its unique molecular structure, which results in differential

interactions with the AR and tissue-specific co-regulators compared to endogenous androgens

like testosterone.

Preclinical Data
The primary preclinical data for JNJ-28330835 comes from a study in orchidectomized

(castrated) rats, a well-established model for studying muscle wasting due to androgen

deficiency.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal preclinical study

on JNJ-28330835.

Table 1: Effect of JNJ-28330835 on Anabolic and Androgenic Tissues in Rats

Parameter Treatment Group Dosage Outcome

Levator Ani Muscle

Growth
Orchidectomized Rats 10 mg/kg

Stimulated maximal

growth

Lean Body Mass Orchidectomized Rats Not specified

Prevented half of the

loss associated with

orchidectomy

Lean Body Mass

Restoration

Aged

Orchidectomized Rats
Not specified

Restored about 30%

of lost lean mass

Prostate Weight Intact Rats 10 mg/kg
Reduced by a mean

of 30%

Data extracted from the abstract of Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[1]
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Experimental Protocols
While the specific, detailed experimental protocols for the preclinical studies on JNJ-28330835
have not been publicly released, this section outlines the standard and likely methodologies

employed based on the published abstract.[1]

Animal Model and Dosing
Animal Model: Male Sprague-Dawley rats, both intact and surgically orchidectomized to

induce androgen deficiency and subsequent muscle wasting. Aged rats were also used to

model age-related muscle loss.

Drug Administration: JNJ-28330835 was administered orally. The vehicle and dosing

frequency were not specified.

Dosage: A dose of 10 mg/kg was identified as stimulating maximal growth of the levator ani

muscle.[1]

Levator Ani Muscle Assay
This is a standard assay to assess the myotrophic (anabolic) activity of a compound.

Procedure:

At the end of the treatment period, the rats are euthanized.

The levator ani muscle, a perineal muscle highly sensitive to androgens, is carefully

dissected.

The wet weight of the muscle is immediately recorded.

Endpoint: An increase in the wet weight of the levator ani muscle compared to the vehicle-

treated control group indicates anabolic activity.

Body Composition Analysis
Magnetic Resonance Imaging (MRI) was used to monitor changes in body composition.[1]

Procedure:
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Rats are anesthetized to prevent movement during imaging.

Whole-body MRI scans are performed at baseline and at the end of the study.

Specialized software is used to analyze the images and differentiate between lean body

mass, fat mass, and total body water.

Endpoints:

Change in total lean body mass.

Change in fat mass.

Prevention of lean body mass loss in orchidectomized rats.

Restoration of lean body mass in aged orchidectomized rats.

Androgenic Effect Assessment
Procedure:

In intact male rats, the ventral prostate is dissected at the end of the study.

The wet weight of the prostate is measured.

Endpoint: A minimal increase or a decrease in prostate weight relative to muscle anabolic

effects indicates tissue selectivity and a favorable safety profile.

Signaling Pathways
The anabolic effects of JNJ-28330835 in skeletal muscle are mediated through the androgen

receptor signaling pathway. This pathway has both genomic and non-genomic components that

ultimately lead to an increase in muscle protein synthesis and a decrease in muscle protein

degradation.

Androgen Receptor Signaling in Skeletal Muscle
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Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Workflow for Preclinical Evaluation
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Caption: Preclinical Experimental Workflow for JNJ-28330835.

Discussion and Future Directions
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The preclinical data on JNJ-28330835 are promising, demonstrating its potential as a tissue-

selective anabolic agent for muscle wasting disorders. The key advantage of JNJ-28330835
lies in its ability to stimulate muscle growth while having minimal androgenic effects on the

prostate, a significant concern with traditional androgen therapies.

However, the publicly available data is limited. To fully assess the therapeutic potential of JNJ-
28330835, further research is needed, including:

Dose-response studies: To determine the optimal dose for maximizing anabolic effects while

minimizing any potential side effects.

Studies in other models of muscle wasting: To evaluate its efficacy in a broader range of

conditions, such as cachexia, sarcopenia, and disuse atrophy.

Long-term safety studies: To assess any potential adverse effects with chronic

administration.

Clinical Trials: Ultimately, human clinical trials are necessary to confirm the safety and

efficacy of JNJ-28330835 in patients with muscle wasting disorders. A review of ongoing

clinical trials for SARMs did not include JNJ-28330835, suggesting it may not have

advanced to this stage of development.

Conclusion
JNJ-28330835 is a selective androgen receptor modulator with compelling preclinical evidence

supporting its development for muscle wasting disorders. Its ability to promote muscle

anabolism with a favorable safety profile warrants further investigation to translate these

promising findings into a clinically effective therapy. This technical guide provides a

foundational understanding of JNJ-28330835 for researchers and drug development

professionals interested in this class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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